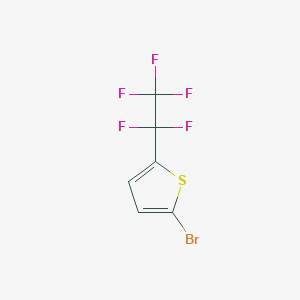

2-Bromo-5-pentafluoroethyl-thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-5-pentafluoroethyl-thiophene is a chemical compound with the molecular formula C6H2BrF5S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-pentafluoroethyl-thiophene typically involves the bromination of 5-pentafluoroethyl-thiophene. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the thiophene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-5-pentafluoroethyl-thiophene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, forming more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones.

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Field-Effect Transistors (OFETs)

The compound serves as a building block in the synthesis of semiconducting materials for organic field-effect transistors. Its bromine functional group facilitates further functionalization through palladium-catalyzed cross-coupling reactions, enhancing charge mobility and stability in devices.

- Charge Mobility : Studies indicate that thiophene derivatives can achieve charge mobilities exceeding 0.4 cm²/Vs when properly synthesized and processed .

Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics, 2-bromo-5-pentafluoroethyl-thiophene is utilized to create donor-acceptor systems that improve light absorption and energy conversion efficiency.

- Dye-Sensitized Solar Cells (DSSCs) : The compound has been explored as an end-capping agent for synthesizing dye sensitizers, contributing to enhanced performance in DSSCs due to its favorable HOMO-LUMO energy levels .

Material Science

Synthesis of Advanced Materials

The incorporation of pentafluoroethyl groups enhances the thermal stability and solubility of polymers, making them suitable for high-performance applications.

| Application | Material Type | Performance Metrics |

|---|---|---|

| OFETs | Semiconducting Polymers | Charge mobility > 0.4 cm²/Vs |

| OPVs | Donor-Acceptor Systems | Improved energy conversion efficiency |

| DSSCs | Dye Sensitizers | Enhanced light absorption |

Medicinal Chemistry

While specific biological activities of this compound are not extensively documented, compounds with similar structures have shown potential pharmacological properties. The electronegative nature of the pentafluoroethyl group may enhance interactions with biological targets, warranting further investigation into its therapeutic applications.

Potential Therapeutic Applications:

- Anticancer agents

- Antiviral compounds

- Anti-inflammatory drugs

Case Studies

Case Study 1: Synthesis and Characterization of Thiophene Derivatives

Research conducted on derivatives of thiophene, including this compound, demonstrated their utility in synthesizing complex organic materials. The study highlighted the effectiveness of utilizing brominated thiophenes in cross-coupling reactions to create high-performance electronic materials .

Case Study 2: Performance Evaluation in Solar Cells

A comparative study on various thiophene derivatives used in dye-sensitized solar cells revealed that those containing pentafluoroalkyl substituents exhibited superior light-harvesting capabilities and stability under operational conditions .

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-pentafluoroethyl-thiophene depends on its specific application. In general, the compound interacts with molecular targets through its bromine and pentafluoroethyl groups, which can influence its reactivity and binding properties. The pathways involved may include electrophilic aromatic substitution and interactions with biological macromolecules.

Comparación Con Compuestos Similares

- 2-Bromo-5-methylthiophene

- 2-Bromo-5-chlorothiophene

- 2-Bromo-5-fluorothiophene

Comparison: Compared to these similar compounds, 2-Bromo-5-pentafluoroethyl-thiophene is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high electron-withdrawing capacity and stability.

Actividad Biológica

2-Bromo-5-pentafluoroethyl-thiophene is a compound of interest in various fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C8H2BrF5S

- Molecular Weight : Approximately 301.0 g/mol

This compound features a thiophene ring substituted with a bromine atom and a pentafluoroethyl group, which significantly influences its chemical reactivity and biological properties.

The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. The presence of the pentafluoroethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The compound may function as an inhibitor or modulator of specific biochemical pathways, leading to its observed effects on cellular processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has been screened for its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 30 µg/mL |

| Escherichia coli | 40 µg/mL |

| Bacillus subtilis | 35 µg/mL |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems.

Table 2: Antioxidant Activity

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

The IC50 values indicate the concentration required to inhibit 50% of the free radicals, suggesting that this compound could be beneficial in preventing oxidative damage in cells.

Cytotoxicity Studies

The cytotoxic effects of this compound have also been investigated in various cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 10 |

These findings suggest that the compound possesses significant cytotoxicity against cancer cells, indicating its potential as an anticancer agent.

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Antibacterial Efficacy : A study assessed the antibacterial activity of various thiophene derivatives, including this compound, showing promising results against Xanthomonas oryzae, with an inhibition rate of 58% at a concentration of 100 µg/mL .

- Cytotoxicity Against Cancer Cells : Another investigation focused on the anticancer properties, revealing that the compound significantly reduced cell viability in multiple cancer cell lines compared to control groups.

Propiedades

IUPAC Name |

2-bromo-5-(1,1,2,2,2-pentafluoroethyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF5S/c7-4-2-1-3(13-4)5(8,9)6(10,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKZWYQZACZSJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.